Product packaging for trans-2,3-Epoxysuccinic acid(Cat. No.:CAS No. 17015-08-6)

trans-2,3-Epoxysuccinic acid

Cat. No.: B100632
CAS No.: 17015-08-6
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-JCYAYHJZSA-N
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Description

Historical Perspectives and Initial Discoveries of trans-2,3-Epoxysuccinic Acid

While the precise moment of the first synthesis of this compound is not prominently documented, its academic exploration can be traced through research on its derivatives and related natural products. Scientific interest in the molecule was evident by the early 1960s, with studies on its derivatives appearing in medicinal chemistry literature by 1963. acs.org A pivotal moment in understanding the significance of the trans-epoxysuccinyl moiety came in 1978 with the isolation of E-64, a natural product from the fungus Aspergillus japonicus. researchgate.net E-64 was identified as a potent, irreversible inhibitor of cysteine proteases, with its biological activity attributed directly to the this compound "warhead." researchgate.net

Subsequent research has revealed that the biosynthetic pathway for E-64 in fungi involves the direct epoxidation of fumaric acid to form (2S,3S)-trans-epoxysuccinic acid. researchgate.net This natural synthesis route mirrors common laboratory preparations, where fumaric acid is oxidized to produce the racemic mixture of dl-trans-epoxysuccinic acid. researchgate.net The historical context of this compound is therefore deeply intertwined with the study of natural product chemistry and the development of synthetic methodologies for creating epoxide structures from unsaturated precursors.

Significance of the Epoxide Moiety and Dicarboxylic Acid Functionality in Academic Contexts

The chemical utility of this compound stems directly from its two key functional groups: the epoxide ring and the dicarboxylic acids.

The epoxide moiety , also known as an oxirane, is a three-membered cyclic ether. researchgate.net This structure contains significant ring strain, which makes it highly reactive toward nucleophiles. google.comthwater.net The carbon atoms of the epoxide are electrophilic, and nucleophilic attack leads to a ring-opening reaction, a process that relieves the strain. google.com This reactivity is fundamental to its role in organic synthesis, where epoxides serve as versatile intermediates for producing a wide array of functionalized molecules with high stereoselectivity. researchgate.netthwater.net In biological contexts, this reactivity is harnessed in molecules like E-64, where the epoxide acts as an electrophilic "warhead" that forms a covalent bond with a nucleophilic cysteine residue in the active site of an enzyme, leading to irreversible inhibition. researchgate.net

The dicarboxylic acid functionality consists of two carboxyl groups (-COOH). Current time information in Bangalore, IN. These groups impart acidity to the molecule and provide multiple sites for chemical reactions. They can be readily converted into esters, amides, or acid chlorides, making the compound a versatile building block for more complex structures. chemspider.com A crucial application of this functionality is in polymerization. This compound is the monomer used to produce polyepoxysuccinic acid (PESA), a biodegradable and non-phosphorus polymer. google.comthwater.net PESA is valued as a "green" scale inhibitor and dispersant in industrial water treatment systems, preventing the buildup of mineral scales like calcium carbonate. google.comthwater.net

Isomeric Considerations: cis- and trans-Configurations of 2,3-Epoxysuccinic Acid

2,3-Epoxysuccinic acid exists as two geometric isomers: cis and trans. In the cis isomer, the two carboxylic acid groups are on the same side of the epoxide ring, whereas in the trans isomer, they are on opposite sides. This difference in spatial arrangement leads to distinct physical and chemical properties.

Generally, trans isomers tend to be more stable than their cis counterparts due to reduced steric strain between the functional groups. This stability often translates to a higher melting point, as the molecules can pack more efficiently into a crystal lattice. The properties of the two isomers of 2,3-epoxysuccinic acid reflect these general trends. For instance, the trans isomer has a significantly higher melting point than the cis isomer. The reactivity of the isomers can also differ, influencing their applications in synthesis.

Below is a table comparing the properties of the two isomers.

PropertyThis compoundcis-2,3-Epoxysuccinic Acid
Synonym(±)-trans-Oxirane-2,3-dicarboxylic acidcis-Oxirane-2,3-dicarboxylic acid
CAS Number141-36-616533-72-5
Molecular FormulaC₄H₄O₅C₄H₄O₅
Molecular Weight132.07 g/mol132.07 g/mol
Melting Point210-216 °C148-149 °C

Overview of Research Trajectories for this compound

Research involving this compound has progressed along several key trajectories, primarily leveraging its unique bifunctional nature.

Enzyme Inhibitors and Chemical Biology: Inspired by the natural product E-64, a significant area of research focuses on synthesizing derivatives of this compound as inhibitors for various enzymes, particularly cysteine proteases. These derivatives are used as chemical probes to study enzyme function and are explored for their therapeutic potential. researchgate.net

Polymer Chemistry: A major industrial and academic research trajectory is the synthesis and application of polyepoxysuccinic acid (PESA). google.com Research in this area focuses on optimizing the polymerization process and expanding the applications of PESA as an environmentally friendly alternative to traditional phosphonate-based scale inhibitors in industrial water systems, such as those in power plants and petrochemical facilities. thwater.net

Asymmetric Synthesis and Chiral Building Blocks: The stereochemistry of this compound makes it a valuable starting material in asymmetric synthesis. Researchers utilize it to create complex, optically active molecules, such as amino acids and other natural product analogues. Its defined stereocenters provide a template for building new chiral centers with high precision. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O5 B100632 trans-2,3-Epoxysuccinic acid CAS No. 17015-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331465, DTXSID601016973
Record name (-)-trans-2,3-Epoxysuccinic acid
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Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17015-08-6, 141-36-6
Record name (-)-trans-2,3-Epoxysuccinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-Epoxysuccinic Acid
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Biosynthetic Pathways of Trans 2,3 Epoxysuccinic Acid

Microbial Production of trans-2,3-Epoxysuccinic Acid

The microbial world is the primary source of naturally occurring this compound. Specific fungi have been identified as key producers, utilizing sophisticated fermentation processes to synthesize this compound.

Fungi are at the forefront of this compound biosynthesis. Research has shown that a nonribosomal peptide synthetase (NRPS)-independent pathway, which is widely conserved among fungi, is responsible for its production. nih.govdntb.gov.uaresearchgate.net This pathway is a critical component of the biosynthesis of E-64, a cysteine protease inhibitor, for which this compound serves as a crucial warhead. nih.govresearchgate.netbiorxiv.org The biosynthesis begins with the epoxidation of a common metabolic intermediate, fumaric acid. nih.govresearchgate.netbiorxiv.org This initial step is a key reaction that sets the stage for the formation of the final product.

A variety of filamentous fungi have been identified as producers of (-)-trans-2,3-epoxysuccinic acid. google.com These include species from the genera Aspergillus, Paecilomyces, Talaromyces, and Byssochlamys. google.comsemanticscholar.org Strains such as Aspergillus clavatus, Aspergillus fumigatus, Neosartorya fischeri, Paecilomyces elegans, Paecilomyces farinosus, Talaromyces wortamannii, and Byssochlamys nivea are all capable of producing this compound. google.comasm.org Notably, Paecilomyces varioti has been shown to accumulate both l-trans-2,3-epoxysuccinic acid and succinic acid in its cultures. asm.orgresearchgate.net The identification of these microorganisms has been crucial for developing fermentation-based production methods.

Table 1: Fungi Known to Produce this compound

Genus Species
Aspergillus clavatus google.comsemanticscholar.org
fumigatus google.comasm.orgasm.org
Neosartorya fischeri google.com
Paecilomyces elegans google.comsemanticscholar.org
farinosus google.com
varioti semanticscholar.orgasm.orgresearchgate.netasm.org
Talaromyces wortamannii google.comsemanticscholar.org
Byssochlamys nivea google.comasm.org
Penicillium viniferum semanticscholar.orgasm.orgasm.org

The fermentative production of (-)-trans-2,3-epoxysuccinic acid has been optimized to achieve high yields. A key aspect of this methodology is the careful control of the pH of the culture medium. google.com Maintaining the pH in a range of 5.0 to 7.5 throughout the culturing period is critical for maximizing production. google.com This is typically achieved by the addition of ammonia (B1221849), sodium hydroxide (B78521), or potassium hydroxide. google.comanhuisunsingchem.com Under these controlled conditions, which can last from 2 to 6 days, concentrations of (-)-trans-2,3-epoxysuccinic acid can reach as high as 60-75 mg/ml. google.com The use of decationized refiner's blackstrap molasses as a culture medium for Paecilomyces varioti has also been explored. asm.orgresearchgate.net

Precursors and Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound hinges on specific precursors and the enzymatic machinery that acts upon them. The conversion of fumaric acid through an epoxidation reaction is the central event in this pathway.

The direct precursor to (2S,3S)-trans-epoxysuccinic acid is fumaric acid. nih.govresearchgate.netbiorxiv.org Studies using isotopically labeled fumarate (B1241708) have confirmed that it is the immediate precursor. asm.org The biosynthesis involves the epoxidation of the double bond in fumaric acid to form the epoxide ring of this compound. nih.govresearchgate.netbiorxiv.org This reaction is stereospecific, leading to the formation of the (2S,3S) enantiomer. nih.govresearchgate.netbiorxiv.org

The enzymatic epoxidation of fumaric acid is catalyzed by a specific class of enzymes known as α-ketoglutarate/Fe(II)-dependent oxygenases. nih.govresearchgate.netbiorxiv.orgnih.gov These enzymes utilize molecular oxygen to introduce one oxygen atom into the substrate, forming the epoxide ring. asm.orgnih.gov The reaction requires the presence of α-ketoglutarate (also known as 2-oxoglutarate) and ferrous iron (Fe(II)) as co-substrates and cofactors, respectively. nih.govbiorxiv.orgnih.gov These oxygenases are versatile catalysts, capable of performing a variety of oxidative transformations, including hydroxylations, desaturations, and ring closures, in addition to epoxidation. nih.govnih.gov

Downstream Enzymatic Condensation Reactions

Following its biosynthesis from the epoxidation of fumaric acid, this compound serves as a crucial building block, or "warhead," in the formation of more complex natural products, notably the E-64 family of cysteine protease inhibitors. researchgate.netbiorxiv.org The subsequent steps involve a series of enzymatic condensation reactions that elongate the molecule. This process occurs through a nonribosomal peptide synthetase (NRPS)-independent pathway, which is conserved across various fungal species. researchgate.netbiorxiv.org

The biosynthetic route proceeds with two key, successive amide bond-forming reactions:

Condensation with an L-amino acid: The first major downstream reaction is the condensation of (2S,3S)-trans-epoxysuccinic acid with an L-amino acid. This reaction is catalyzed by an ATP-grasp enzyme, which activates the carboxylic acid of the epoxysuccinate to facilitate the amide bond formation. nih.govresearchgate.net Research has identified specific ATP-grasp enzymes, such as Cp1B and Cp2B, that exhibit high stereoselectivity for the (2S,3S)-isomer of trans-epoxysuccinic acid. researchgate.net These enzymes demonstrate a broad substrate scope, capable of joining the epoxy-warhead to various amino acids. For instance, in the canonical biosynthesis of E-64 in Aspergillus japonicus, the amino acid used is L-leucine. biorxiv.orgresearchgate.net

Condensation with an amine: The resulting trans-2,3-epoxysuccinyl-L-amino acid intermediate then undergoes a second condensation reaction. This step involves the attachment of an amine molecule to the second carboxyl group of the epoxysuccinate moiety. This reaction is catalyzed by an amide bond synthetase (ABS), another key enzyme in this pathway. researchgate.netresearchgate.net In the case of E-64 biosynthesis, the amine substrate is agmatine (B1664431). biorxiv.orgresearchgate.net

These enzymatic reactions are notable for their biocatalytic potential. The enzymes involved, particularly the ATP-grasp ligases and amide bond synthetases, are scalable and can be used in one-pot reactions to generate a diverse library of E-64 analogs for applications in drug discovery and chemical biology. researchgate.netnih.gov This combinatorial biocatalysis approach allows for the synthesis of various cysteine protease inhibitors with potentially enhanced potency and selectivity. researchgate.net

Table 1: Key Enzymes and Substrates in Downstream Condensation of this compound

Step Enzyme Class Specific Enzyme Example Substrate 1 Substrate 2 Product
1 ATP-grasp enzyme Cp1B / Cp2B (2S,3S)-trans-epoxysuccinic acid L-amino acid (e.g., L-Leucine) (2S,3S)-t-ES-L-amino acid
2 Amide Bond Synthetase (ABS) Fungal ABS (2S,3S)-t-ES-L-amino acid Amine (e.g., Agmatine) E-64 or related analog

Regulation of Biosynthetic Pathways for this compound Accumulation

The production and accumulation of this compound in microorganisms are tightly regulated by several environmental and nutritional factors. Studies focusing on various filamentous fungi, such as Paecilomyces varioti, have revealed that the concentration of specific metallic ions in the culture medium plays a critical role in modulating the biosynthetic output. asm.orgresearchgate.net

Research has demonstrated a direct link between the presence of copper (Cu²⁺) and iron (Fe³⁺) ions and the yield of l-trans-2,3-epoxysuccinic acid. The maximum accumulation of the compound in shake cultures of P. varioti was achieved when the medium contained Cu²⁺ and Fe³⁺ at concentrations of 1.0 mM and 2.0 mM, respectively. asm.orgresearchgate.net The interplay between these ions appears to be crucial; for example, an increase in the ferric ion concentration beyond a certain point can sharply reduce the accumulation of related metabolites like succinic acid, suggesting a complex regulatory network governing the carbon flow through these pathways. asm.org

Another significant regulatory factor is the pH of the fermentation broth. For the production of (-)-trans-2,3-epoxysuccinic acid by various filamentous fungi, maintaining the pH within a specific range is essential for optimal yield. anhuisunsingchem.com The production method often involves culturing the fungi in a liquid medium where the pH is carefully maintained between 5.0 and 7.5 throughout the fermentation period by the addition of bases like ammonia, sodium hydroxide, or potassium hydroxide. anhuisunsingchem.com This control prevents the degradation of the product and maintains the metabolic state of the organism for efficient synthesis.

**Table 2: Influence of Metallic Ion Concentration on the Accumulation of l-trans-2,3-Epoxysuccinic Acid by *Paecilomyces varioti***

Cu²⁺ Concentration (mM) Fe³⁺ Concentration (mM) Relative Accumulation of l-trans-2,3-Epoxysuccinic Acid
1.0 2.0 Maximum
>1.0 (with Fe³⁺ at 1.0 mM) 1.0 Sharp reduction in related succinic acid

Data derived from studies on Paecilomyces varioti. asm.org

Chemical Synthesis and Derivatization Strategies for Trans 2,3 Epoxysuccinic Acid

Synthetic Methodologies for trans-2,3-Epoxysuccinic Acid

The synthesis of this compound can be accomplished through several routes, including methods that leverage the specificity of enzymes, direct chemical oxidation, and stereoselective approaches to control the configuration of the chiral centers.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the precision of biological catalysts with the efficiency of chemical reactions to achieve transformations that are often difficult to perform using purely chemical methods. A significant chemo-enzymatic pathway to this compound starts from fumaric acid. researchgate.netbiorxiv.orgresearchgate.net This process is a key step in the biosynthesis of the cysteine protease inhibitor E-64. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net

The pathway involves the epoxidation of fumaric acid to yield (2S,3S)-trans-epoxysuccinic acid. researchgate.netbiorxiv.org This reaction is catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase, which ensures high stereoselectivity. researchgate.netbiorxiv.orgresearchgate.net This enzymatic epoxidation is the initial step in a biosynthetic sequence that is widely conserved in fungi. researchgate.netresearchgate.net

Another chemo-enzymatic strategy involves the resolution of racemic esters of this compound. For instance, the lipase (B570770) from Rhizopus javanicus has been used to catalyze the transesterification of the racemic diethyl ester of this compound with heptanol, allowing for the separation of the enantiomers. consensus.app Similarly, filamentous fungi such as Aspergillus clavatus and Paecilomyces elegans can produce (-)this compound through fermentation, a process that can be controlled by maintaining the pH of the culture medium between 5.0 and 7.5. google.com

Method Starting Material Enzyme/Organism Product Key Feature
Biosynthetic EpoxidationFumaric acidFe(II)/α-ketoglutarate-dependent oxygenase(2S,3S)-trans-epoxysuccinic acidHigh stereoselectivity, part of E-64 pathway. researchgate.netbiorxiv.orgresearchgate.net
Enzymatic Resolution(±)-diethyl trans-2,3-epoxysuccinate (B1242258)Rhizopus javanicus lipaseEnantiomerically pure estersKinetic resolution via transesterification. consensus.app
FermentationGlucose/Carbon SourceAspergillus clavatus, Paecilomyces elegans(-)this compoundDirect production of the optically active acid. google.com

Oxidation-Based Synthetic Routes

Traditional chemical synthesis of this compound often relies on the oxidation of unsaturated dicarboxylic acid precursors. ontosight.aismolecule.com A common starting material is maleic anhydride (B1165640), which is first hydrolyzed to maleic acid and then epoxidized. researchgate.net

The epoxidation is typically carried out using hydrogen peroxide as the oxidant in the presence of a catalyst. researchgate.net Tungstate (B81510) catalysts, such as sodium tungstate, are frequently employed for this transformation. researchgate.netresearchgate.net The reaction conditions, including temperature, reaction time, and the molar ratios of the reactants and catalyst, are optimized to maximize the yield of epoxysuccinic acid while minimizing the formation of by-products like tartaric acid from the hydrolysis of the epoxide ring. researchgate.net One study reported an 88% yield of epoxysuccinic acid at 65°C after 1.5 hours using a tungstate catalyst. researchgate.net

Starting Material Oxidant Catalyst Reported Conditions Yield
Maleic AnhydrideHydrogen PeroxideTungstateTemp: 65°C, Time: 1.5h, Catalyst: 3% (by mass of anhydride)88% researchgate.net
Fumaric AcidHydrogen PeroxideSodium Tungstate (Na₂WO₄)-- researchgate.net

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of this compound is crucial for its application in producing enantiomerically pure target molecules. Besides the chemo-enzymatic methods mentioned earlier, chemical strategies have been developed for stereoselective synthesis.

One approach is the resolution of racemic this compound using chiral resolving agents. For example, trans-L(+)-2,3-epoxysuccinic acid has been prepared through resolution with ephedrine. nasa.gov This method allows for the separation of the enantiomers, providing the optically pure acid. nasa.gov

Another strategy involves the stereoselective synthesis of precursors that can be converted to the desired epoxysuccinic acid isomer. The synthesis of the diethyl ester of L-trans-(2S,3S)-epoxysuccinic acid has been reported starting from fumaric acid. researchgate.netresearchgate.net This multi-step process involves bromination, esterification, and subsequent ring-closure with a base like sodium ethoxide to form the epoxide ring with the desired trans stereochemistry. researchgate.net

The enzymatic hydrolysis of cis-epoxysuccinate is another powerful method. cis-Epoxysuccinate hydrolase (CESH) can catalyze the formation of L(+)- or D(-)-tartaric acids with nearly 100% enantiomeric excess. mdpi.com While the direct product is tartaric acid, the high stereospecificity of these enzymes highlights their potential in chiral synthesis involving related epoxides.

Synthesis of this compound Derivatives

The epoxide and carboxylic acid groups of this compound are reactive handles for further chemical modification, leading to a variety of derivatives with applications in fields like medicinal chemistry.

Amide Derivatives of this compound

Amide derivatives of this compound are of significant interest, particularly as inhibitors of cysteine proteases. researchgate.net The natural product E-64 is a prominent example, featuring an amide linkage between (2S,3S)-trans-epoxysuccinic acid and L-leucine, which is further connected to an agmatine (B1664431) residue. biorxiv.org

The synthesis of these amide derivatives can be achieved through biocatalytic cascades. researchgate.net Following the enzymatic formation of (2S,3S)-trans-epoxysuccinic acid, two subsequent amide bond-forming steps are catalyzed by an ATP-grasp enzyme and an amide bond synthetase. researchgate.netbiorxiv.org These enzymes exhibit stereoselectivity for the epoxysuccinic acid core and can accept a range of amino acids and amines, enabling the combinatorial biocatalysis of a library of E-64 analogs. researchgate.netbiorxiv.orgresearchgate.net This chemoenzymatic approach is considerably simpler than multi-step chemical syntheses. researchgate.netresearchgate.net Chemical methods for creating amide derivatives often involve standard peptide coupling reactions, where one of the carboxylic acids of the epoxide is activated and then reacted with an amine or amino acid. tandfonline.com

Derivative Type Synthetic Approach Enzymes/Reagents Example Product
Peptidyl EpoxidesCombinatorial BiocatalysisATP-grasp enzyme, Amide bond synthetaseE-64 and analogs researchgate.netbiorxiv.orgresearchgate.net
Diaminopropanoic Acid DerivativesChemical CouplingEEDQ (coupling agent)FCDP (N-terminal amino acid of a dipeptide) tandfonline.com

Ester Derivatives of this compound

Esterification of the carboxylic acid groups of this compound yields diester derivatives. These esters are often used as intermediates in further synthetic transformations because they can be more soluble in organic solvents and the ester groups can be selectively hydrolyzed.

The diethyl ester of (2S,3S)-trans-epoxysuccinic acid is a common synthetic intermediate. researchgate.netresearchgate.net It can be prepared by reacting the acid with ethanol (B145695) under acidic conditions, for example, using sulfuric acid or p-toluenesulfonic acid as a catalyst. researchgate.net As mentioned previously, stereoselective syntheses starting from fumaric acid often directly target these ester derivatives. researchgate.net

Enzymatic methods have also been developed for the preparation of enantiomerically pure esters. The resolution of racemic diethyl trans-2,3-epoxysuccinate can be accomplished using lipases. consensus.app Furthermore, enantioselective hydrolysis of a racemic diester of a related tartaric acid derivative, followed by esterification and epoxide formation, provides another route to chiral epoxysuccinic esters. consensus.app

Ester Derivative Synthetic Method Reagents/Catalyst Key Feature
Diethyl trans-2,3-epoxysuccinateChemical EsterificationEthanol, H₂SO₄ or p-TsOHCommon synthetic intermediate. researchgate.net
Enantiomerically Pure EstersEnzymatic ResolutionLipase from Rhizopus javanicusSeparation of enantiomers via transesterification. consensus.app

Synthesis of Polyepoxysuccinic Acid (PESA)

Polyepoxysuccinic acid (PESA) is a biodegradable and environmentally friendly scale and corrosion inhibitor that is notable for being free of phosphorus and nitrogen, thus avoiding water eutrophication issues. francis-press.com The synthesis of PESA is typically achieved through the polymerization of epoxysuccinic acid, which is itself commonly derived from maleic anhydride. francis-press.comgoogle.com Both one-step and multi-step synthetic strategies have been developed.

In a common multi-step approach, maleic anhydride is first hydrolyzed to maleic acid. This is often accomplished using an alkaline solution, such as sodium hydroxide (B78521), to form the corresponding maleate (B1232345) salt. francis-press.comiwaponline.com The subsequent crucial step is the epoxidation of the double bond in the maleate molecule to form epoxysuccinic acid (ESA). This reaction is typically carried out using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. google.comiwaponline.com Sodium tungstate (Na₂WO₄) is a frequently employed catalyst for this epoxidation. francis-press.comiwaponline.com The reaction conditions, including temperature, pH, and reaction time, are critical for maximizing the yield of ESA, with optimal temperatures often cited between 50°C and 70°C and pH maintained near neutral. iwaponline.comresearchgate.net

Once epoxysuccinic acid is formed, it undergoes polymerization to yield PESA. This polymerization is an opening-of-the-ring reaction of the epoxide group and is typically initiated by a catalyst. google.com Calcium hydroxide is a widely used initiator for this step, which also results in the formation of the calcium salt of PESA. francis-press.comsinocheme.com The polymerization is generally conducted at elevated temperatures, for instance, around 85-95°C. sinocheme.comasianpubs.org The resulting polyepoxysuccinic acid can then be obtained by acidification if the salt form is not desired. francis-press.com One-step synthesis methods have also been reported, where epoxidation and polymerization occur in a more continuous process, sometimes employing a combination of catalysts like peroxide, vanadium, and rare earth catalysts. francis-press.com

Modifications to the PESA backbone are also explored to enhance its properties. This can involve co-polymerization with other monomers, such as itaconic acid, or post-synthesis modification with molecules like amino acids (e.g., L-arginine, L-cysteine), to introduce new functional groups. francis-press.comiwaponline.comasianpubs.org

Table 1: Synthesis Strategies for Polyepoxysuccinic Acid (PESA)

Starting Material Key Steps Catalysts/Initiators Typical Reaction Conditions Reference
Maleic Anhydride Hydrolysis, Epoxidation, Polymerization Sodium hydroxide, Sodium tungstate, Calcium hydroxide Epoxidation: 50-70°C, pH ~7; Polymerization: 80-100°C francis-press.comiwaponline.com
Maleic Anhydride Hydrolysis, Epoxidation, Polymerization Sodium hydroxide, Peroxide catalyst, Vanadium catalyst, Rare earth catalyst Epoxidation: 65-100°C, pH 5-7 francis-press.com
Maleic Anhydride Hydrolysis, Epoxidation, Polymerization Sodium hydroxide, Sodium tungstate, Calcium hydroxide/Sodium hydroxide Polymerization: pH 10-13 francis-press.com
Epoxy Sodium Succinate (B1194679) Pyrocondensation Not specified 85°C, 2 h asianpubs.org
Maleic Anhydride One-step synthesis Not specified in detail Not specified in detail researchgate.net
Maleic Anhydride Hydrolysis, Alkalization, Epoxidation, Polymerization Sodium tungstate, Calcium hydroxide Not specified in detail researchgate.net

Generation of Epoxysuccinyl-Based Chemical Probes and Analogs

The trans-epoxysuccinyl group is a critical pharmacophore, or "warhead," for a class of irreversible inhibitors that target cysteine proteases. researchgate.netstanford.edu The electrophilic epoxide ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of these enzymes, leading to covalent and irreversible inhibition. researchgate.net This property has been exploited to generate a wide array of chemical probes and potential therapeutic agents based on the this compound scaffold.

A prominent example is the natural product E-64, isolated from Aspergillus japonicus, which is a potent and selective inhibitor of many cysteine proteases, including papain and cathepsins. researchgate.netbiorxiv.org The structure of E-64 features a trans-epoxysuccinyl group linked to a modified dipeptide moiety. The biosynthesis of E-64 begins with the epoxidation of fumaric acid to yield (2S,3S)-trans-epoxysuccinic acid, which is then sequentially coupled with an L-amino acid and an amine. researchgate.netbiorxiv.org

Inspired by E-64, synthetic chemists have developed numerous analogs to improve selectivity, potency, and cell permeability. These synthetic strategies often involve the coupling of a suitably protected trans-epoxysuccinic acid derivative with various peptide or non-peptide side chains. For instance, diethyl L-trans-epoxysuccinate can be prepared from (±)-trans-epoxysuccinic acid via diastereomeric salt formation with L-arginine, followed by esterification. stanford.eduresearchgate.net This chiral building block can then be selectively mono-saponified and coupled to peptide fragments to create targeted inhibitors. tandfonline.com

The development of activity-based protein profiling (ABPP) has further driven the synthesis of epoxysuccinyl-based probes. researchgate.net These probes are designed with reporter tags, such as fluorophores or biotin, to allow for the visualization and identification of active cysteine proteases in complex biological samples. JPM-OEt is an example of a cell-permeable, broad-spectrum cathepsin probe built on an epoxysuccinyl scaffold. stanford.edu By systematically modifying the peptide portion of these inhibitors, analogs with high selectivity for specific proteases, such as cathepsin B (e.g., CA-074) or cathepsin L, have been created. researchgate.net Combinatorial biocatalysis, using enzymes from the E-64 biosynthetic pathway, has also emerged as a powerful tool to generate libraries of these inhibitors for screening and optimization. researchgate.netbiorxiv.org Another approach has identified cis-2,3-epoxysuccinic acid as a selective, irreversible covalent inactivator of Mycobacterium tuberculosis isocitrate lyase, suggesting the potential for developing epoxysuccinate analogs as antituberculosis agents. acs.org

Table 2: Examples of Epoxysuccinyl-Based Chemical Probes and Analogs

Compound/Analog Target Enzyme(s) Structural Feature/Modification Application/Significance Reference
E-64 Broad-spectrum cysteine proteases (e.g., Papain, Calpains, Cathepsins) Natural product with a (2S,3S)-trans-epoxysuccinyl warhead linked to a modified peptide. Widely used chemical probe and benchmark for cysteine protease inhibitors. researchgate.netbiorxiv.org
JPM-OEt General cathepsin probe Cell-permeable probe with an epoxysuccinyl scaffold. Activity-based probe for in vivo characterization of cysteine proteases. stanford.edu
CA-074 Cathepsin B Synthetic analog with a modified peptide portion for selectivity. Selective inhibitor for studying the function of Cathepsin B. researchgate.net
CLIK-148 Cathepsin L Synthetic analog with a modified peptide portion for selectivity. Selective inhibitor for studying the function of Cathepsin L. researchgate.net
***cis*-2,3-Epoxysuccinic acid** Mycobacterium tuberculosis isocitrate lyase (ICL1) The cis-isomer of epoxysuccinic acid. Potent and selective inactivator of a key enzyme in M. tuberculosis. acs.org
Iva-Val-Val-(AA)n-N₂H₂-ES-OEt Pepsin (Aspartic protease) Epoxysuccinyl group linked to a peptide via a hydrazide bond. Novel series of irreversible inhibitors for aspartic proteases. tandfonline.com

Enzyme Inhibition and Biological Activity of Trans 2,3 Epoxysuccinic Acid and Its Derivatives

Mechanisms of Enzyme Inhibition by trans-2,3-Epoxysuccinic Acid

The inhibitory action of this compound derivatives is characterized by specific and potent mechanisms that lead to the inactivation of target enzymes.

The primary mechanism of inhibition involves the formation of a stable covalent bond with the thiol group of a cysteine residue within the enzyme's active site. wikipedia.org The electrophilic epoxide ring of the inhibitor is the key functional group, or "warhead," that facilitates this interaction. researchgate.netbiorxiv.org A nucleophilic attack from the highly reactive thiolate anion of the catalytic cysteine residue targets one of the carbon atoms of the epoxide ring. wikipedia.orgresearchgate.net This attack results in the opening of the strained three-membered ring and the formation of a stable thioether bond, effectively and irreversibly linking the inhibitor to the enzyme. wikipedia.orgnih.gov This covalent modification of the active site cysteine physically blocks substrate access and renders the enzyme inactive. While the trans-isomer is the basis for potent cysteine protease inhibitors like E-64, the cis-isomer, cis-2,3-epoxysuccinic acid, has also been shown to covalently inactivate Mycobacterium tuberculosis isocitrate lyase by modifying a key cysteine residue (Cys191). nih.govacs.orgrcsb.org

The covalent linkage formed between the epoxysuccinyl derivative and the active site cysteine results in the irreversible inactivation of the enzyme. wikipedia.orgnih.gov This type of inhibition is time-dependent, meaning the degree of inactivation increases with the duration of exposure of the enzyme to the inhibitor. Natural products like E-64, which contain the trans-epoxysuccinic acid warhead, are classified as irreversible and selective inhibitors of cysteine proteases. researchgate.netbiorxiv.org The stability of the resulting thioether bond means that enzyme activity cannot be recovered by simple dilution or dialysis, distinguishing it from reversible inhibition where the inhibitor can dissociate from the enzyme. The potent and irreversible nature of this inactivation has made these compounds valuable tools in chemical biology and drug discovery. researchgate.netbiorxiv.org

Inhibition of Cysteine Proteases

Derivatives of L-trans-epoxysuccinic acid are particularly effective against the papain superfamily of cysteine proteases, which includes the mammalian cathepsins and plant proteases like papain. wikipedia.orgresearchgate.net

A wide range of this compound derivatives have been shown to potently inhibit various cysteine proteases. E-64, a natural product isolated from Aspergillus japonicus, is a benchmark inhibitor for this class, demonstrating strong inhibition of papain, cathepsin B, and cathepsin L. wikipedia.orgresearchgate.net Researchers have also discovered other potent inhibitors from fungal sources, such as the industrial koji mold Aspergillus oryzae. This mold produces a series of five inhibitors, designated CPI-1 to CPI-5, which are all specific for cysteine proteases and show significant selectivity for cathepsin B and L. tandfonline.comnih.gov In some cases, these naturally derived compounds exhibit even greater potency than E-64. tandfonline.comnih.govtandfonline.com For instance, CPI-1 and CPI-5 were found to be approximately 100 times more inhibitory towards cathepsin L than E-64, while CPI-2, -3, and -4 were about ten times more effective against both cathepsin B and L. tandfonline.comnih.gov The design of synthetic derivatives has also led to highly potent and selective inhibitors, such as CA-030 and CA-074, which were specifically developed to target cathepsin B. nih.gov

Table 1: Inhibition of Cysteine Proteases by this compound Derivatives

Further modifications to the peptide portion and the carboxyl groups of the epoxysuccinic acid moiety can fine-tune the inhibitor's properties. For example, the highly selective cathepsin B inhibitor CA-074 features an n-propylamide group on the oxirane ring and a proline residue in the peptide backbone, both of which are critical for its specificity over other cathepsins like L and H. nih.gov The potency of epoxysuccinate inhibitors against papain and cathepsin B has been shown to increase dramatically based on the substituent at the P' position of the epoxide, with the following ranking reported: CH₂OH < COCH₃ < COOR < CONH₂ < H < CONHOH < COOH. nih.gov This demonstrates that a free carboxylic acid at this position provides the highest potency among the tested groups.

Table 2: Structure-Activity Relationship (SAR) Highlights

Both the epoxide ring and the adjacent carbonyl groups of the this compound moiety are essential for its inhibitory action. The epoxide acts as the electrophilic "warhead" that covalently binds to the active site cysteine. nih.gov However, the carbonyl groups also play a critical role. Research has demonstrated that the trans stereochemistry of the dicarboxylic acid is necessary for activity, as the cis-form of epoxysuccinic acid showed no inhibitory activity against papain. Furthermore, studies on analogs of the epoxysuccinyl peptide inhibitor EP-475, where the free carboxylate was replaced with other functionalities, revealed that a carbonyl-containing group is necessary for good activity. These findings suggest that the carbonyl groups are important for correctly orienting the inhibitor within the enzyme's active site, likely through hydrogen bonding or other interactions, to facilitate the efficient reaction between the epoxide and the catalytic cysteine.

Table of Mentioned Compounds

Compound Name
This compound
cis-2,3-Epoxysuccinic acid
E-64 (N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine)
Papain
Cathepsin B
Cathepsin L
Cathepsin H
Calpain
CPI-1
CPI-2 (4-amino-1-[[N-[(2S, 3S)-3-trans-carboxyoxiran-2-carbonyl]-L-isoleucyl] amino]butane)
CPI-3 (5-amino-1-[[N-[(2S, 3S)-3-trans-carboxyoxiran-2-carbonyl]-L-isoleucyl]amino]pentane)
CPI-4 (Kojistatin A; N⁸-[N-[(2S, 3S)-3-trans-carboxyoxiran-2-carbonyl]-L-isoleucyl]spermidine)
CPI-5
CA-030 (N-(L-3-trans-ethoxycarbonyloxirane-2-carbonyl)-L-isoleucyl-L-proline)
CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline)
Leucine
Isoleucine
Valine
Proline
EP-475

Inhibition of Glucosamine-6-Phosphate Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthetic pathway, providing precursors for the synthesis of essential macromolecules. nih.gov Its inhibition has been a target for the development of antimicrobial and antidiabetic agents. nih.gov Derivatives of this compound have been investigated as inhibitors of this enzyme. tandfonline.comnih.gov

The stereochemistry of the this compound moiety is a significant determinant of the inhibitory potency of its derivatives against glucosamine-6-phosphate synthase. tandfonline.com The specific spatial arrangement of the epoxide and carboxylic acid groups dictates how the inhibitor fits into the active site of the enzyme. tandfonline.com Studies on various enantiomers and diastereoisomers of N³-trans-epoxysuccinoyl-L-2,3-diaminopropanoic acid derivatives have demonstrated that the chirality of the trans-epoxysuccinic acid component is crucial for effective inhibition. tandfonline.comnih.gov This highlights the importance of a precise three-dimensional structure for optimal interaction with the enzyme's binding site. tandfonline.com

The nature of the amido groups in derivatives of N³-trans-epoxysuccinoyl-L-2,3-diaminopropanoic acid significantly influences their binding affinity to glucosamine-6-phosphate synthase. tandfonline.com Research has shown that inhibitors possessing a primary amido group exhibit stronger binding to the enzyme's active site compared to those with other substituents. tandfonline.com The inhibitory potency of a series of these compounds was found to follow a specific order, which can be attributed to the steric compatibility of the inhibitor with the active site. tandfonline.com This suggests that the size and nature of the group attached to the amido nitrogen play a critical role in the formation of a stable enzyme-inhibitor complex. tandfonline.com

CompoundDescriptionRelative Inhibitory Potency
6 Primary amido derivativeHighest
5 -Lower than 6
8 -Lower than 5
9 -Lower than 8
7, 10, 11 -Lowest

This table is based on the findings from a study on amide and ester derivatives of N³-trans-epoxysuccinoyl-L-2,3-diaminopropanoic acid as inhibitors of glucosamine-6-phosphate synthase from Saccharomyces cerevisiae. tandfonline.com

Comparative Analysis with cis-2,3-Epoxysuccinic Acid in Enzyme Inhibition

The isomeric form of 2,3-epoxysuccinic acid, whether cis or trans, dramatically alters its biological activity, particularly its ability to inhibit certain enzymes. This is starkly illustrated in the differential inhibition of isocitrate lyase and underscores the stringent stereochemical requirements for biological action.

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of Mycobacterium tuberculosis (Mtb) under conditions where it relies on fatty acids as a carbon source. nih.govacs.orgproteopedia.orgresearchgate.net Extensive research has demonstrated that cis-2,3-epoxysuccinic acid (cis-EpS) is a potent and selective irreversible inhibitor of Mtb ICL1, while its trans-isomer shows no such activity. nih.govacs.orgresearchgate.netrcsb.org

cis-EpS acts as a covalent inactivator of Mtb ICL1, with studies identifying a specific cysteine residue (Cys191) in the active site that is S-malylated by the inhibitor. nih.govacs.orgproteopedia.org This covalent modification permanently disables the enzyme. nih.govacs.org In contrast, this compound does not inhibit the growth of Mtb under conditions where ICL function is essential, highlighting the critical importance of the cis configuration for inhibitory action against this specific target. nih.govacs.orgproteopedia.orgresearchgate.net The greater potency of cis-isomers like maleic acid and cis-EpS is attributed to their constrained synperiplanar conformation, which is favored for binding to the enzyme. nih.govacs.orgproteopedia.orgresearchgate.net

IsomerInhibition of Mtb ICL1MechanismEffect on Mtb Growth (ICL-dependent)
cis-2,3-Epoxysuccinic acid Potent, irreversible inactivator nih.govacs.orgproteopedia.orgCovalent modification (S-malylation) of Cys191 nih.govproteopedia.orgInhibited nih.govacs.orgproteopedia.orgresearchgate.net
This compound No significant inhibition nih.govacs.orgresearchgate.net-Not inhibited nih.govproteopedia.orgresearchgate.net

The differential activity of the cis and trans isomers of 2,3-epoxysuccinic acid against Mtb isocitrate lyase underscores a fundamental principle: the stereochemical arrangement of a molecule is paramount for its biological function. proteopedia.org The precise three-dimensional shape of a molecule determines its ability to fit into the active site of an enzyme and interact with key amino acid residues. In the case of ICL1, the cis configuration allows for the correct positioning of the epoxide ring to react with the catalytic cysteine residue, leading to irreversible inhibition. nih.govproteopedia.org The trans isomer, with its different spatial arrangement, is unable to achieve this critical orientation and therefore lacks inhibitory activity. nih.gov

Effects on Cellular Metabolism and Signaling Pathways

The biological activity of 2,3-epoxysuccinic acid extends to influencing cellular metabolism and signaling pathways, primarily through its interactions with specific enzymes and receptors. While much of the detailed research has focused on the cis-isomer, the potential for this compound and its derivatives to modulate cellular functions is an area of ongoing investigation.

For instance, cis-2,3-epoxysuccinic acid has been identified as an agonist for the succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91. medchemexpress.comnih.gov This receptor is involved in various physiological processes, and its activation can lead to changes in intracellular signaling, such as the inhibition of cAMP levels. medchemexpress.com Although this compound is not a potent agonist for SUCNR1, its derivatives, particularly those designed as enzyme inhibitors, can indirectly affect metabolic pathways. For example, by inhibiting enzymes like glucosamine-6-phosphate synthase, these compounds can disrupt the production of essential biomolecules, thereby impacting cellular metabolism. tandfonline.comnih.gov

Furthermore, the inhibition of cysteine cathepsins by derivatives of 2,3-epoxysuccinic acid can lead to significant alterations in cellular functions. These enzymes are involved in protein degradation within lysosomes, and their inhibition can affect cellular processes such as signaling pathways and gene expression.

Applications of Trans 2,3 Epoxysuccinic Acid in Academic Research

Biochemical Research Tools

The reactivity of the epoxide group makes trans-2,3-epoxysuccinic acid and its derivatives valuable for probing the intricacies of enzymatic reactions and cellular functions.

Probing Enzyme Mechanisms

Derivatives of this compound are employed to investigate the mechanisms of various enzymes. smolecule.com For instance, the stereospecific hydration of the L-isomer of trans-2,3-epoxysuccinate (B1242258) to mesotartrate is catalyzed by fumarase, providing insights into the enzyme's catalytic action. researchgate.net The interaction of these epoxy compounds with enzymes can elucidate the stereochemistry and conformational changes that occur during catalysis. researchgate.netnih.gov The epoxide ring can be attacked by nucleophilic residues in the active site of an enzyme, leading to covalent modification and allowing researchers to identify and study these key residues. wikipedia.org

Investigating Cellular Processes

The ability of this compound derivatives to interact with and inhibit specific enzymes makes them useful for studying cellular processes. smolecule.com By observing the downstream effects of enzyme inhibition, researchers can deduce the role of that enzyme in various cellular pathways. For example, the inhibition of cysteine proteases by epoxysuccinate derivatives can alter cellular functions, providing a method to investigate the roles of these proteases in protein degradation and signaling pathways. smolecule.com

Activity-Based Protein Profiling (ABPP) using Epoxysuccinate Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes within complex biological mixtures. wikipedia.orgnih.govnih.gov Probes based on the this compound scaffold can be designed to target specific classes of enzymes. These probes typically consist of the reactive epoxysuccinate "warhead" and a reporter tag. wikipedia.orgnih.gov The warhead covalently binds to the active site of a target enzyme, and the tag allows for visualization and identification of the labeled protein. nih.gov This approach enables the profiling of enzyme activity directly, offering a more dynamic picture of cellular processes than methods that only measure protein or mRNA levels. wikipedia.org

Medicinal Chemistry and Drug Discovery Research

The unique structure of this compound has been a valuable starting point for the development of potential therapeutic agents.

Development of Cysteine Protease Inhibitors (e.g., E-64 and its Analogs)

One of the most significant applications of this compound in medicinal chemistry is as a scaffold for the synthesis of cysteine protease inhibitors. nih.gov E-64, a natural product isolated from Aspergillus japonicus, is a potent and irreversible inhibitor of a broad range of cysteine proteases. wikipedia.orgcaymanchem.com Its structure features a trans-epoxysuccinyl group linked to a modified dipeptide. wikipedia.org The inhibitory mechanism involves the nucleophilic attack of the active site cysteine residue on the epoxide ring of E-64, forming a stable covalent bond. wikipedia.org

The success of E-64 has spurred the development of numerous analogs with improved properties. nih.govjst.go.jp These analogs often retain the core epoxysuccinyl moiety responsible for irreversible inhibition while modifying other parts of the molecule to enhance selectivity for specific cysteine proteases or to improve pharmacokinetic properties. nih.gov For example, E-64-c and CA074 are derivatives of E-64 designed for potential clinical use and as a specific inhibitor for cathepsin B, respectively. nih.gov

Exploration of this compound Derivatives as Therapeutic Agents for Bone Diseases (e.g., Osteoporosis)

Research has indicated that derivatives of this compound may have therapeutic potential in the treatment of bone diseases like osteoporosis. caymanchem.com Cysteine proteases, such as cathepsin K, play a crucial role in bone resorption, the process by which bone tissue is broken down. nih.gov Inhibitors of these enzymes can therefore reduce bone loss. Studies have shown that E-64 can reduce bone resorption in embryonic mouse bone explants. caymanchem.com This has led to further exploration of epoxysuccinic acid derivatives as potential anti-resorptive agents for the management of osteoporosis.

Investigation of Anticancer Properties and Cell Growth Inhibition

The exploration of this compound and its derivatives for potential biological activities has been a subject of scientific inquiry. Foundational work involved the preparation of symmetrical esters, amides, and nitriles from the mold metabolite (-)-trans-2,3-epoxysuccinic acid to study their biological effects. researchgate.netacs.orgacs.org While these derivatives were synthesized specifically for biological evaluation, detailed public-domain data regarding their specific anticancer or cell growth inhibition properties remains limited. acs.orgacs.org

Development of Compounds for Antituberculosis Agents (indirectly, via cis-EpS studies)

The research into antituberculosis agents has highlighted the critical importance of stereochemistry, with this compound playing a crucial, albeit indirect, role. Studies have identified its isomer, cis-2,3-epoxysuccinic acid (cis-EpS), as a potent and selective irreversible inhibitor of Mycobacterium tuberculosis isocitrate lyase (ICL1), an enzyme essential for the bacterium's survival on fatty acid substrates.

The mechanism of action for cis-EpS involves the covalent modification (S-malylation) of a key cysteine residue (Cys191) in the active site of the ICL1 enzyme. In stark contrast, this compound does not inhibit the enzyme. This finding underscores the specific spatial arrangement required for binding and inactivation, making the trans-isomer an essential negative control in these studies. The research validates cis-EpS as a promising lead for developing new antituberculosis drugs, while simultaneously demonstrating that the activity is exclusive to the cis-configuration.

Research Findings on Isocitrate Lyase (ICL1) Inhibition

Compound Target Enzyme Efficacy Mechanism
cis-2,3-Epoxysuccinic acid M. tuberculosis Isocitrate Lyase (ICL1) Potent, irreversible inactivator Covalent S-malylation of Cys191
This compound M. tuberculosis Isocitrate Lyase (ICL1) No significant inhibitory activity N/A (serves as a negative control)

Role as a Chiral Synthon in Asymmetric Synthesis

This compound is a valuable chiral synthon in asymmetric synthesis. Its rigid, stereochemically defined trans-epoxide ring, combined with two carboxylic acid functional groups, provides a versatile scaffold for the synthesis of complex, optically pure molecules. smolecule.com Its C2 symmetry and multiple reactive sites allow for predictable and stereocontrolled transformations.

The compound serves as a precursor in biotransformation processes and chemical synthesis to produce various optically active compounds. smolecule.com A primary application is in the synthesis of amino acids and their derivatives. For instance, the specific stereochemistry of the starting material enables the creation of target molecules with desired chirality, which is crucial for pharmaceutical applications. smolecule.com

A significant application of this compound as a chiral synthon is its stereospecific conversion to erythro-β-hydroxy-L-aspartic acid. This transformation is achieved through the nucleophilic ring-opening of the epoxide. researchgate.net The process involves reacting trans-epoxysuccinic acid with an amine, such as benzylamine. The amine attacks one of the epoxide carbons, leading to a highly regioselective and stereoselective ring opening. The resulting N-benzyl derivative is then subjected to catalytic hydrogenolysis to remove the benzyl (B1604629) group, yielding the final erythro-β-hydroxy-L-aspartic acid. researchgate.net A similar reaction using ammonia (B1221849) can also produce these analogs. researchgate.netresearchgate.net

Material Science Research

In material science, this compound (also known as 2,3-oxiranedicarboxylic acid) is used as a monomer for the synthesis of specialized polymers. thwater.netaquapharm-india.com The resulting homopolymer, polyepoxysuccinic acid (PESA), is recognized for its utility as an environmentally friendly scale and corrosion inhibitor. thwater.netaquapharm-india.comresearchgate.net

PESA is a non-phosphorus, non-nitrogen polymer that demonstrates effective inhibition of calcium carbonate, calcium sulfate, and silica (B1680970) scale formation in industrial water systems. aquapharm-india.comresearchgate.net Its biodegradability makes it a "green" alternative to traditional organophosphates. aquapharm-india.comresearchgate.net Research has focused on optimizing the polymerization process, including factors like pH, temperature, and time, to enhance the scale-inhibition performance of the final PESA product. researchgate.net Furthermore, research has indicated the potential for this compound to be used in the creation of biodegradable epoxy-poly(ester amide)s, which could have applications as drug carriers or in surgical devices. smolecule.com

Applications of Polyepoxysuccinic Acid (PESA)

Application Area Function Key Properties
Industrial Water Treatment Scale & Corrosion Inhibitor Biodegradable, Non-phosphorus, Effective against various scales
Detergents Additive Synergistic effects with other chemicals
Medical Materials (Research) Drug carriers, Surgical devices Biodegradable (as epoxy-poly(ester amide)s) smolecule.com

Table of Mentioned Compounds

Compound Name
(-)-trans-2,3-Epoxysuccinic acid
2,3-oxiranedicarboxylic acid
benzylamine
cis-2,3-epoxysuccinic acid
erythro-β-hydroxy-L-aspartic acid
Polyepoxysuccinic acid (PESA)

Development of Hydrogels for Advanced Applications

Research has explored the use of this compound derivatives in the creation of hydrogels. These are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. The epoxide and carboxylic acid functionalities can be utilized for cross-linking reactions with various polymers, leading to the formation of hydrogels with tailored properties for specific applications.

Biocompatible Coatings for Medical Implants

The development of biocompatible coatings for medical implants is a critical area of research to improve the longevity and performance of these devices. mdpi.com While direct research on this compound for this specific application is not widely documented, the principles of creating such coatings often involve the use of molecules with reactive groups that can bond to the implant surface and present a more biologically friendly interface. google.com For instance, silane (B1218182) molecules with epoxide reactive groups are used to modify surfaces for better adhesion of biocompatible films. google.com This suggests a potential role for epoxy-containing compounds like this compound in this field. The goal of such coatings is to enhance biocompatibility, reduce the risk of rejection, and in some cases, facilitate the controlled release of therapeutic agents. google.com

Flame-Retardant Polymer Development

In the pursuit of safer materials, researchers are investigating novel flame-retardant systems. While specific studies on this compound as a primary flame retardant are limited, the broader class of compounds containing carboxylic acids and other functional groups are explored for their potential in flame-retardant formulations. google.com For example, research has been conducted on incorporating fly ash into biopolyesters to enhance their flame-retardant properties, with analyses indicating that the phosphorous components act in the condensed phase during combustion. mdpi.com

Environmental Science Research

The environmental applications of derivatives of this compound, particularly Polyepoxysuccinic Acid (PESA), are well-documented. irooildrilling.comhoochemtec.comirowater.comyuanlianchem.com

Scale and Corrosion Inhibition in Industrial Water Treatment (Polyepoxysuccinic Acid - PESA)

Polyepoxysuccinic acid (PESA) is a biodegradable and environmentally friendly water treatment agent. hoochemtec.comirowater.com It is a non-phosphorus, non-nitrogen scale and corrosion inhibitor. irooildrilling.comyuanlianchem.com PESA demonstrates excellent efficacy in preventing the formation of scale deposits, such as calcium carbonate, calcium sulfate, and barium sulfate, on surfaces like pipes (B44673) and heat exchangers in industrial water systems. hoochemtec.comyuanlianchem.com Its mechanism of action involves chelation and a low-dose effect, where it inhibits the crystallization of scale-forming ions. irowater.com PESA also exhibits corrosion inhibition properties, and its effectiveness can be enhanced when combined with other agents. irowater.comresearchgate.net

PropertyDescription
Scale Inhibition Effective against calcium carbonate, calcium sulfate, and barium sulfate. hoochemtec.comyuanlianchem.com
Corrosion Inhibition Provides corrosion protection for metal surfaces. hoochemtec.comresearchgate.net
Environmental Profile Biodegradable, non-phosphorus, and non-nitrogen. irooildrilling.comirowater.com
Synergistic Effects Works well in combination with other water treatment chemicals. irooildrilling.comirowater.com

Remediation of Contaminated Environments

The characteristics of PESA, such as its ability to chelate metal ions, suggest its potential use in the remediation of environments contaminated with heavy metals. irowater.com By binding to metal ions, it can help in their removal from water and soil. Further research in this area could lead to the development of new and effective environmental cleanup technologies.

Development of Biodegradable Polymers

The biodegradability of PESA is a significant advantage in the development of environmentally friendly polymers. hoochemtec.comirowater.com Its use as a building block or additive can contribute to the creation of polymers that break down naturally, reducing plastic pollution. Research into incorporating PESA and similar compounds into polymer backbones is an active area of investigation aimed at producing more sustainable materials.

Advanced Research Methodologies Applied to Trans 2,3 Epoxysuccinic Acid Studies

Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography has been an indispensable tool for visualizing the atomic-level interactions between trans-2,3-epoxysuccinyl-derived inhibitors and their target enzymes. A notable example is the analysis of the potent cathepsin B inhibitor, CA-074, which is an epoxysuccinyl peptide. researchgate.net The crystal structure of the cathepsin B protein in complex with CA-074 has been solved and is available in the Protein Data Bank (PDB ID: 1QDQ). researchgate.net Such structures reveal the precise binding mode of the inhibitor within the enzyme's active site. They show how the trans-epoxysuccinyl "warhead" is positioned to react with key catalytic residues, typically a cysteine residue in cysteine proteases, leading to irreversible covalent inhibition. biorxiv.org This structural information is crucial for understanding the basis of inhibitor potency and selectivity and for guiding the rational design of new, more effective enzyme inhibitors. Similarly, micro-electron diffraction (MicroED) has been used to determine the structure of the cysteine protease papain in complex with E-64, a well-known inhibitor derived from trans-2,3-epoxysuccinic acid, providing detailed views of the covalent linkage in the active site. nih.gov

Mass Spectrometric Analysis for Molecular Interaction Studies

Mass spectrometry (MS) is a powerful technique used to confirm the covalent modification of enzymes by inhibitors and to characterize the resulting complex. In studies of inhibitors derived from epoxysuccinic acid, MS is used to determine the precise mass of the modified protein, thereby confirming that a covalent bond has formed. For instance, in the investigation of papain inhibition by E-64 analogs, a combination of liquid chromatography and mass spectrometry (LC-MS) can be employed. nih.gov This method allows for the separation of the enzyme-inhibitor complex from the uninhibited enzyme and other reaction components, followed by accurate mass measurement. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue within the enzyme's active site that has been modified by the inhibitor. This is achieved by fragmenting the modified protein or a peptide derived from it and analyzing the resulting fragment ions. This level of detail is critical for confirming the inhibitor's mechanism of action. researchgate.net

Proteomic Profiling in Biological Systems

Proteomic profiling techniques are employed to assess the selectivity of inhibitors within a complex biological environment, such as a cell lysate. While direct proteomic studies on this compound are not detailed in the provided sources, the methodology has been effectively demonstrated with its isomer, cis-2,3-epoxysuccinic acid (cis-EpS). researchgate.netacs.orgacs.org In these studies, proteomic analysis of E. coli lysates containing plasmid-expressed Mycobacterium tuberculosis isocitrate lyase (Mtb ICL1) showed that cis-EpS selectively labeled its target enzyme. researchgate.netacs.orgacs.org This approach typically involves using a tagged version of the inhibitor or employing sophisticated mass spectrometry-based techniques to identify all proteins that have been covalently modified. By comparing the protein modification profile in treated versus untreated lysates, researchers can determine the inhibitor's specificity. An inhibitor that interacts with only its intended target and has minimal off-target effects is highly desirable. This methodology demonstrates how the selectivity of an epoxysuccinate-based inhibitor can be comprehensively evaluated in a proteome-wide manner. acs.orgacs.org

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are fundamental for quantifying the potency and determining the mechanism of enzyme inhibitors derived from this compound. These assays measure enzyme activity over time in the presence of varying concentrations of the inhibitor. The natural product E-64, which contains the (2S,3S)-trans-epoxysuccinic acid warhead, is a classic example of an irreversible inhibitor of cysteine proteases like papain, calpain, and cathepsins. biorxiv.org Kinetic studies have shown that derivatives of trans-epoxysuccinic acid are highly effective inhibitors. For instance, trans-epoxysuccinyl peptides such as CPI-2 and CPI-3 have demonstrated 10–100 times higher efficacy against cathepsins B and L compared to E-64. The pH dependence of inhibition is also a key parameter studied through these assays. For an analog of the epoxysuccinyl peptide inhibitor EP-475, the inhibition of papain was found to be dependent on two acidic ionizations of the enzyme, with pKa values of 3.93 and 4.09. acs.org

Inhibitor/DerivativeTarget Enzyme(s)Inhibition TypeKey FindingsReference(s)
E-64 Cysteine Proteases (Papain, Calpain, Cathepsins)Irreversible, CovalentFirst trans-epoxysuccinic acid-based inhibitor identified. biorxiv.org
CA-074 Cathepsin BPotent, SelectiveHighly selective for cathepsin B over other cathepsins. researchgate.net
CPI-2, CPI-3 Cathepsins B and LPotent, Irreversible10–100 times more effective than E-64 against target enzymes.
EP-475 Analog PapainIrreversibleInhibition is dependent on the ionization state of two residues in the enzyme's active site. acs.org

Application of Biocatalysis for Derivatization and Library Synthesis

Biocatalysis has emerged as a powerful strategy for the synthesis and diversification of molecules derived from this compound. Research has uncovered the biosynthetic pathway for the cysteine protease inhibitor E-64, which does not rely on nonribosomal peptide synthetases. biorxiv.orgresearchgate.net This pathway begins with the epoxidation of fumaric acid to create the (2S,3S)-trans-epoxysuccinic acid warhead, a reaction catalyzed by an α-ketoglutarate/Fe(II)-dependent oxygenase. researchgate.netbiorxiv.orgresearchgate.net Subsequently, two different amide bond-forming enzymes—an ATP-grasp enzyme and an amide bond synthetase—sequentially condense an L-amino acid and an amine to the epoxysuccinic acid core. biorxiv.orgresearchgate.netresearchgate.net

These enzymes have demonstrated significant biocatalytic potential due to their scalability, stereoselectivity for the warhead, and broad substrate tolerance. biorxiv.orgdntb.gov.ua This has enabled the use of combinatorial biocatalysis, where the enzymes are used to create a library of novel E-64 analogs by varying the amino acid and amine components. biorxiv.orgresearchgate.net This approach has successfully generated more potent inhibitors against targets like cathepsin B and has facilitated the preparative synthesis of clinically relevant inhibitors in a single reaction mixture. biorxiv.orgresearchgate.netdntb.gov.ua

Future Directions in Trans 2,3 Epoxysuccinic Acid Research

Discovery of Novel Biosynthetic Enzymes and Pathways

A significant breakthrough in understanding the natural production of trans-2,3-epoxysuccinic acid has been the recent elucidation of a non-ribosomal peptide synthetase (NRPS)-independent pathway for the biosynthesis of the cysteine protease inhibitor E-64 in fungi. biorxiv.orgbiorxiv.orgresearchgate.net This discovery has unveiled a new set of enzymes with considerable biocatalytic potential. biorxiv.orgresearchgate.net The pathway begins with the direct epoxidation of fumaric acid to form the (2S,3S)-trans-epoxysuccinic acid "warhead," a reaction catalyzed by an α-ketoglutarate (αKG)/Fe(II)-dependent oxygenase. biorxiv.orgresearchgate.netdntb.gov.uaresearchgate.net Subsequent steps involve two novel amide bond-forming enzymes: an ATP-grasp enzyme that condenses the epoxy-acid with an L-amino acid, and a fungal amide bond synthetase (ABS) that attaches an amine. researchgate.netresearchgate.netnih.gov

These findings are pivotal, as the enzymes exhibit broad substrate scopes, opening the door for combinatorial biocatalysis. biorxiv.orgresearchgate.net Further research is focused on discovering and characterizing homologous enzymes from other organisms, which could offer different substrate specificities and reaction efficiencies. Additionally, studies on fungi like Aspergillus oryzae have shown they can produce and enzymatically conjugate epoxysuccinic acids with other molecules, such as isoflavones, to create complex natural products, suggesting the existence of other undiscovered modification enzymes and pathways. nih.govacs.org

Enzyme ClassFunction in BiosynthesisPrecursor/SubstrateProductSource Organism/Pathway
α-ketoglutarate/Fe(II)-dependent oxygenaseEpoxidationFumaric acid(2S,3S)-trans-epoxysuccinic acidFungal E-64 Biosynthesis biorxiv.orgresearchgate.netresearchgate.net
ATP-grasp enzymeAmide bond formation (first condensation)(2S,3S)-trans-epoxysuccinic acid, L-amino acidt-ES-L-amino acid conjugateFungal E-64 Biosynthesis researchgate.netresearchgate.net
Amide Bond Synthetase (ABS)Amide bond formation (second condensation)t-ES-L-amino acid conjugate, Amine (e.g., agmatine)E-64 or related analogsFungal E-64 Biosynthesis biorxiv.orgresearchgate.netresearchgate.net
Unknown Glycosyltransferases/Conjugating EnzymesEther linkage formation(+/-)-trans-epoxysuccinic acid, GenisteinShoyuflavone BAspergillus oryzae nih.govacs.org

Engineering Microorganisms for Enhanced this compound Production

The industrial production of this compound has traditionally relied on fermentation using naturally producing filamentous fungi. anhuisunsingchem.comgoogle.com Future efforts are geared towards metabolic engineering to create super-producing strains. The discovery of the complete biosynthetic pathway for the this compound-containing E-64 provides a genetic blueprint for this work. biorxiv.orgresearchgate.net Engineering efforts can now focus on overexpressing the key enzymes—the α-ketoglutarate/Fe(II)-dependent oxygenase, ATP-grasp enzyme, and amide bond synthetase—in a suitable host like Aspergillus oryzae or even Escherichia coli. researchgate.netgoogleapis.com

Research has already demonstrated that production yields in natural strains can be significantly influenced by culture conditions. For instance, the accumulation of the acid by Paecilomyces varioti is heavily dependent on the concentration of specific metal ions, such as copper and iron. asm.org Another patented method shows that controlling the pH of the fermentation broth between 5.0 and 7.5 dramatically increases yields in several filamentous fungi. google.com Future strategies will likely combine these optimization techniques with genetic engineering to develop robust and economically viable production platforms.

MicroorganismProduction Enhancement StrategyKey Parameters/Genes
Paecilomyces variotiOptimization of culture mediumCu²⁺ and Fe³⁺ ion concentrations asm.org
Various Filamentous Fungi (Aspergillus clavatus, Byssochlamys nivea, etc.)pH-controlled fermentationMaintain pH between 5.0 and 7.5 google.com
Engineered Host (e.g., Aspergillus sp.)Heterologous expression of biosynthetic pathwayOverexpression of oxygenase, ATP-grasp, and ABS genes biorxiv.orgresearchgate.net

Rational Design of More Potent and Selective Enzyme Inhibitors

This compound serves as the reactive "warhead" in a class of potent, irreversible cysteine protease inhibitors. biorxiv.orgdicames.online The natural product E-64 was the first identified inhibitor of this type, targeting enzymes like papain and cathepsins through alkylation of the active site cysteine. biorxiv.orgresearchgate.net The future of inhibitor design lies in leveraging the this compound scaffold to create compounds with enhanced potency and selectivity for specific proteases implicated in human diseases.

The recently discovered biosynthetic enzymes have become powerful tools for this purpose. biorxiv.org Through a process called "combinatorial biocatalysis," researchers can use the substrate-flexible ATP-grasp and ABS enzymes to generate large libraries of E-64 analogs by combining different amino acids and amines with the epoxysuccinate core. researchgate.netnih.gov This chemoenzymatic approach has already yielded novel inhibitors with greater potency against cathepsin B than the parent compound E-64. biorxiv.org Furthermore, nature itself provides diverse templates; the industrial mold Aspergillus oryzae produces a range of novel trans-epoxysuccinyl derivatives (CPI-1 to CPI-5) that are up to 100 times more inhibitory than E-64 against cathepsin L. nih.govoup.com These natural variants provide valuable structural insights for the rational design of next-generation therapeutic agents.

Inhibitor/ClassTarget Enzyme(s)Key Structural Feature/Improvement
E-64Cysteine Proteases (Papain, Calpains, Cathepsins)Natural product with a trans-epoxysuccinic acid warhead biorxiv.org
CPI-1, CPI-5Cathepsin LNovel trans-epoxysuccinyl peptides; ~100x more potent than E-64 nih.govoup.com
CPI-2, CPI-3, CPI-4Cathepsin B and LNovel trans-epoxysuccinyl peptides; ~10x more potent than E-64 nih.govoup.com
Combinatorial Library AnalogsCathepsin BGenerated using biosynthetic enzymes; some analogs are more potent than E-64 biorxiv.org

Exploration of New Applications in Biomedicine and Materials Science

The utility of this compound extends far beyond its role in protease inhibitors, with promising future applications in both biomedicine and materials science. Its nature as an optically active molecule makes it a valuable chiral building block for complex syntheses. anhuisunsingchem.comsmolecule.com

In biomedicine, it is a key starting material for producing β-hydroxy-L-aspartic acid, a precursor to optically specific β-lactam antibiotics. anhuisunsingchem.com More recently, it was used in a simple synthetic method to produce l-erythro-β-hydroxyasparagine, a newly identified inhibitor of the enzyme serine racemase, which is involved in neurotransmission. portlandpress.com This opens a new avenue for developing therapeutics targeting neurological disorders.

In materials science, research points to its potential in creating advanced, functional polymers. smolecule.com A notable development is the synthesis of environmentally friendly, phosphorus-free copolymers using epoxysuccinic acid. researcher.life These polymers function as highly effective scale and corrosion inhibitors for industrial water systems and are biodegradable, offering a green alternative to conventional agents. researcher.life The epoxide functionality also allows for the formation of coordination polymers with metal ions, suggesting applications in catalysis and specialty materials. smolecule.com

FieldApplicationSpecific Example/Product
BiomedicineChiral precursor for antibioticsSynthesis of β-hydroxy-L-aspartic acid for β-lactams anhuisunsingchem.com
BiomedicineSynthesis of enzyme inhibitorsStarting material for l-erythro-β-hydroxyasparagine (serine racemase inhibitor) portlandpress.com
Materials ScienceBiodegradable polymersDevelopment of epoxy-poly(ester amide)s smolecule.com
Materials ScienceGreen chemistrySynthesis of phosphorus-free, biodegradable scale and corrosion inhibitors researcher.life
Materials ScienceCoordination chemistryFormation of coordination polymers with metal ions smolecule.com

Advanced Spectroscopic and Computational Studies of this compound Interactions

Understanding how this compound and its derivatives interact with biological targets at an atomic level is crucial for rational drug design and mechanistic studies. Future research will increasingly rely on a combination of advanced spectroscopic and computational methods to visualize these interactions.

While the trans isomer is the focus, studies on the related cis-2,3-epoxysuccinic acid provide a clear blueprint for this type of investigation. Researchers have used X-ray crystallography and mass spectrometry to analyze the covalent inactivation of Mycobacterium tuberculosis isocitrate lyase by the cis isomer. researchgate.netnih.govrcsb.org These techniques provided a molecular "snapshot" of the event, revealing that a specific cysteine residue (Cys191) was S-malylated by the inhibitor, thereby elucidating the precise chemical mechanism of inactivation. researchgate.netrcsb.org

Similar approaches are being applied to the trans-epoxysuccinate system. The crystal structure of Cp1B, one of the newly discovered biosynthetic enzymes, has been solved, offering insights into its stereoselectivity. researchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for characterizing novel inhibitors and materials derived from this compound. nih.govresearcher.life Computational methods, such as molecular docking and molecular dynamics simulations, are being combined with synthesis to guide the design of new inhibitors for targets like the malarial protease falcipain-3, allowing for a more rational and efficient discovery process. dicames.online

MethodSubject of StudyKey Insight Gained
X-ray Crystallographycis-epoxysuccinic acid binding to Isocitrate Lyase-1Revealed covalent modification of Cys191 and the mechanism of inactivation rcsb.org
X-ray CrystallographyBiosynthetic enzyme Cp1BElucidated the 3D structure, aiding in the understanding of its stereoselectivity researchgate.net
Mass Spectrometrycis-epoxysuccinic acid-enzyme complexConfirmed the S-malylation of the target cysteine residue researchgate.netnih.gov
NMR and IR SpectroscopyNovel CPI inhibitors; new polymersElucidation of chemical structures of new molecules nih.govresearcher.life
Computational ModelingFalcipain-3 inhibitorsGuiding the rational design of new inhibitors based on the epoxysuccinate scaffold dicames.online

Q & A

Q. What are the established laboratory methods for synthesizing trans-2,3-epoxysuccinic acid, and how do they differ in yield and scalability?

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

  • Chiral HPLC : Separation using chiral columns (e.g., Chiralpak IA) with UV detection at 210 nm .
  • X-ray Crystallography : Resolve crystal structures to confirm the trans configuration .
  • Optical Resolution : Amination with benzylamine followed by hydrogenolysis to produce enantiopure derivatives (e.g., D-(-)-erythro-β-hydroxyaspartic acid) .

Reference : Harada and Oh-hashi (1966) on optical resolution .

Advanced Research Questions

Q. What experimental variables critically influence the yield of this compound during microbial fermentation, and how can they be systematically optimized?

Methodological Answer: Key variables include:

  • Oxygen Transfer Rate : Higher aeration (e.g., 1.0 vvm) improves fungal metabolism .
  • Nutrient Limitation : Nitrogen limitation shifts metabolism toward acid production .
  • Inhibitor Mitigation : Add chelating agents (e.g., EDTA) to reduce metal ion interference. Experimental Design : Use response surface methodology (RSM) to model interactions between variables.

Reference : Fermentation optimization in Ling et al. (1978) .

Q. How can researchers resolve contradictions in reported kinetic parameters for enzymatic conversion of this compound to tartaric acid?

Methodological Answer:

  • Standardized Assays : Use purified enzymes (e.g., epoxide hydrolases) under controlled pH (6.0–7.0) and temperature (37°C) .
  • Validation Techniques : Compare kinetic data (e.g., Km, Vmax) across studies using identical buffer systems and substrate concentrations.
  • Error Analysis : Quantify uncertainties from spectrophotometric vs. HPLC-based measurements .

Reference : Discrepancies in kinetic studies from Ling et al. (1978) and Yamaguchi et al. (1987) .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot scale, and what mitigation strategies exist?

Methodological Answer:

  • Oxygen Gradients : Use stirred-tank reactors with improved aeration .
  • Contamination Risks : Implement sterile filtration and real-time pH monitoring.
  • Cost-Effective Purification : Replace column chromatography with membrane-based separation.

Reference : Patent EP 236760 on pilot-scale fermentation .

Q. How does the presence of this compound influence metabolic pathways in microbial systems, and what analytical methods are used to track these effects?

Methodological Answer:

  • Metabolomics : Use LC-MS/MS to quantify intermediates in the TCA cycle .
  • Isotopic Labeling : Track <sup>13</sup>C-glucose incorporation into trans-2,3-epoxysuccinic acid using NMR .
  • Enzyme Assays : Measure activity of succinate dehydrogenase (SDH) under varying acid concentrations .

Reference : Ling et al. (1978) on Paecilomyces varioti metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.